Dimethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate
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Overview
Description
1,4-DIMETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a benzene ring substituted with two methyl groups and a piperidine ring attached to a thiophene-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Formation of the Benzene Ring: The benzene ring with two methyl groups can be synthesized through Friedel-Crafts alkylation.
Coupling Reactions: The final step involves coupling the piperidine derivative with the benzene ring derivative using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonylated derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1,4-DIMETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It can serve as a probe to study the interactions of sulfonyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to sulfonyl groups.
Pathways Involved: It may modulate signaling pathways related to inflammation or neurotransmission, depending on its specific binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
1,4-DIMETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE: shares similarities with other sulfonyl-containing piperidine derivatives.
Thiophene Derivatives: Compounds like thiophene-2-sulfonamide and thiophene-2-sulfonic acid have similar structural features.
Uniqueness
Structural Complexity: The combination of a piperidine ring, thiophene sulfonyl group, and benzene ring with methyl substitutions makes this compound unique.
Properties
Molecular Formula |
C20H22N2O7S2 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
dimethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H22N2O7S2/c1-28-19(24)14-5-6-15(20(25)29-2)16(12-14)21-18(23)13-7-9-22(10-8-13)31(26,27)17-4-3-11-30-17/h3-6,11-13H,7-10H2,1-2H3,(H,21,23) |
InChI Key |
ZGHOXPYDNQKABJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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